7-Hydroxy Methotrexate-d3
Overview
Description
7-Hydroxy Methotrexate-d3 is a deuterated form of 7-Hydroxy Methotrexate, a metabolite of Methotrexate. Methotrexate is a widely used chemotherapeutic agent and immunosuppressant. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of Methotrexate due to its stability and traceability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy Methotrexate-d3 involves the deuteration of Methotrexate. This process typically includes the following steps:
Deuteration of Methotrexate: Methotrexate is subjected to deuterium exchange reactions using deuterated solvents and catalysts to replace hydrogen atoms with deuterium.
Oxidation: The deuterated Methotrexate is then oxidized using aldehyde oxidases to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of Methotrexate are deuterated using industrial-scale deuterium exchange reactors.
Purification: The deuterated product is purified using chromatography techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy Methotrexate-d3 undergoes various chemical reactions, including:
Oxidation: Conversion of Methotrexate to this compound by aldehyde oxidases.
Reduction: Potential reduction reactions in the presence of reducing agents.
Substitution: Possible substitution reactions where deuterium atoms may be replaced under specific conditions.
Common Reagents and Conditions:
Oxidation: Aldehyde oxidases, oxygen, and appropriate solvents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Deuterated solvents and catalysts for deuterium exchange reactions.
Major Products:
Oxidation: this compound.
Reduction: Reduced forms of Methotrexate derivatives.
Substitution: Various deuterated Methotrexate analogs.
Scientific Research Applications
7-Hydroxy Methotrexate-d3 is extensively used in scientific research due to its stability and traceability. Its applications include:
Pharmacokinetic Studies: Used to study the metabolism and pharmacokinetics of Methotrexate in biological systems.
Drug Monitoring: Employed in therapeutic drug monitoring to ensure optimal dosing and minimize toxicity.
Biological Research: Utilized in studies investigating the effects of Methotrexate and its metabolites on cellular processes and enzyme activities.
Medical Research: Applied in research on rheumatoid arthritis, psoriasis, and other autoimmune diseases to understand the drug’s efficacy and safety.
Mechanism of Action
7-Hydroxy Methotrexate-d3 exerts its effects through the following mechanisms:
Inhibition of Dihydrofolate Reductase: Similar to Methotrexate, it inhibits dihydrofolate reductase, an enzyme involved in the synthesis of tetrahydrofolate, which is essential for DNA synthesis.
Polyglutamation: Undergoes polyglutamation, which enhances its retention and efficacy within cells.
Interaction with Enzymes: Interacts with various enzymes involved in folate metabolism, leading to the inhibition of nucleotide synthesis and cell proliferation.
Comparison with Similar Compounds
Methotrexate: The parent compound, widely used in chemotherapy and immunosuppression.
7-Hydroxy Methotrexate: The non-deuterated form, a major metabolite of Methotrexate.
Methotrexate Polyglutamates: Polyglutamated forms of Methotrexate that exhibit prolonged cellular retention and enhanced efficacy.
Uniqueness of 7-Hydroxy Methotrexate-d3:
Stability: The deuterated form is more stable and less prone to metabolic degradation.
Traceability: Easier to trace in pharmacokinetic studies due to the presence of deuterium atoms.
Research Utility: Provides valuable insights into the metabolism and pharmacokinetics of Methotrexate, aiding in the development of optimized therapeutic regimens.
Properties
IUPAC Name |
2-[[4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-(trideuteriomethyl)amino]benzoyl]amino]pentanedioic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N8O6/c1-28(8-12-18(32)26-16-14(23-12)15(21)25-20(22)27-16)10-4-2-9(3-5-10)17(31)24-11(19(33)34)6-7-13(29)30/h2-5,11H,6-8H2,1H3,(H,24,31)(H,29,30)(H,33,34)(H5,21,22,25,26,27,32)/i1D3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HODZDDDNGRLGSI-FIBGUPNXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC2=C(N=C(N=C2NC1=O)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC1=NC2=C(N=C(N=C2NC1=O)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N8O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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